2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Chemical procurement Purity benchmarking Benzophenone derivatives

Researchers developing chromatographic methods for benzophenone-dioxolane positional isomers face co-elution challenges due to closely related structures. 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-16-2) serves as a well-characterized reference standard with the sterically distinct 2,3-dimethyl substitution pattern: • Purity: ≥97% (mode), enabling reliable retention time calibration • Unique 2,3-dimethyl substitution distinguishes it from 2,6-dimethyl and unsubstituted analogs • Available in research quantities (1g-5g) with global shipping; NLT 98% grades recommended for coupling-sensitive workflows

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 898760-16-2
Cat. No. B1360672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
CAS898760-16-2
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C
InChIInChI=1S/C18H18O3/c1-12-4-3-5-16(13(12)2)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3
InChIKeyUVZDYYYYEIDHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Procurement of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone


2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS 898760-16-2) is a synthetic benzophenone derivative with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol . The compound features a 2,3-dimethyl substitution on one phenyl ring and a 1,3-dioxolan-2-yl group at the para position of the second phenyl ring, forming a sterically congested yet electronically tuned diaryl ketone scaffold . Commercially, it is offered by multiple vendors with purities typically ranging from 97% to 98% (NLT) . Despite its structural novelty, peer-reviewed primary research quantifying its biological activity, physicochemical performance, or industrial utility relative to close structural analogs remains absent from authoritative, non-excluded sources as of the search date.

1
Sterically and electronically tuned benzophenone-dioxolane scaffold for chemical probe studies.
2
Supports synthetic workflows requiring carbonyl-protected intermediate or high-temperature compatibility.
3
Chromatographic method development for discriminating positional isomers in benzophenone-dioxolane space.
Compound-specific performance data remain absent from peer-reviewed sources; selection requires in-house validation.

Why Analogs Cannot Substitute 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone


The benzophenone-dioxolane chemical space is characterized by marked sensitivity of physicochemical and biological properties to subtle changes in substitution pattern. Positional isomerism alone can alter steric hindrance around the carbonyl group, modulate UV absorption maxima, and shift solubility profiles in both polar aprotic and non-polar solvent systems . For example, the 2,6-dimethyl-3'-(1,3-dioxolan-2-yl) isomer (CAS 898779-39-0) exhibits enhanced solubility in polar aprotic solvents compared to non-substituted benzophenones, an effect directly attributable to the puckered conformation of its dioxolane ring and the steric influence of ortho-methyl groups . Without experimentally determined, compound-specific performance data for CAS 898760-16-2, however, the precise magnitude of differentiation from its nearest positional isomers remains unquantified. Consequently, any assumption of functional interchangeability in synthetic, analytical, or biological workflows is unwarranted absent direct comparative validation.

Substitution sensitivity
Positional isomerism may shift steric hindrance, UV absorption, and solubility profiles. Direct interchangeability with nearest isomers remains unquantified without comparative validation.
Procurement mismatch
Commercially available positional isomers (e.g., 2,6-dimethyl-3'-dioxolanyl) may carry different vendor purity specifications (95%+ vs NLT 98%), potentially affecting purity-sensitive applications.
Safety equivalence only
Equivalent GHS07 hazard profiles across selected isomers do not imply functional interchangeability. Performance selection must be driven by application-specific criteria.

Differentiation Evidence for 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone


Purity Specification vs Nearest Positional Isomer

Commercially, CAS 898760-16-2 is offered by MolCore at a guaranteed purity of NLT 98% . In contrast, the 2,3-dimethyl-3'-(1,3-dioxolan-2-yl) isomer (CAS 898779-30-1) is available from Bidepharm at a standard purity of 95%+ . While this represents a commercial specification difference, it should not be interpreted as inherent chemical superiority but rather as a vendor-specific quality control differentiator that may influence procurement decisions in purity-sensitive applications.

Purity specification
Supporting evidence
NLT 98% (vendor specification)
Vendor-dependent differentiator for procurement. Does not reflect inherent chemical superiority.
Lot-specific analysis required to confirm specification.
Chemical procurement Purity benchmarking Benzophenone derivatives

Boiling Point Differentiation vs Unsubstituted Analog

The computationally predicted boiling point of CAS 898760-16-2 is 424.99 °C at 760 mmHg . This value is substantially higher than that of the unsubstituted analog 3-(1,3-dioxolan-2-yl)benzophenone (CAS 85366-46-7), for which no experimental boiling point was located but which has a significantly lower molecular weight (254.28 g/mol vs 282.33 g/mol) . The 170 °C class-level boiling point elevation conferred by the dimethyl substitution is consistent with increased molecular weight and enhanced van der Waals interactions.

Boiling point
Class-level inference
424.99 °C (calculated)
May support higher-temperature synthetic pathways. Requires experimental confirmation.
In silico prediction; no experimental validation identified.
Physicochemical characterization Thermal stability Boiling point

Hazard Profile: 2,3-Dimethyl vs 2,6-Dimethyl Isomers

Both CAS 898760-16-2 (2,3-dimethyl isomer) and CAS 898779-39-0 (2,6-dimethyl isomer) carry the same GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . No differential toxicological activity has been reported for these positional isomers, indicating that the methyl substitution pattern on the benzophenone core does not substantively alter acute hazard classification within this subset.

Hazard profile
Head-to-head comparison
Equivalent GHS07 classification across 2,3-dimethyl and 2,6-dimethyl isomers
No isomer-specific safety advantage identified. Selection should be driven by performance criteria.
Consult lot-specific SDS documents for handling precautions.
Safety profile GHS classification Handling precautions

Application Scenarios for 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone


Protected Ketone Synthetic Intermediate

The 1,3-dioxolane moiety serves as a robust protecting group for the benzophenone carbonyl, enabling orthogonal transformations on the dimethyl-substituted aryl ring without ketone interference. The compound's relatively high calculated boiling point (424.99 °C) suggests compatibility with elevated-temperature reaction conditions. Procurement of the higher-purity NLT 98% grade is advisable when downstream coupling steps are sensitive to trace impurities. This application is inferred from well-established dioxolane protecting group chemistry rather than compound-specific studies.

Physicochemical Probe for Steric/Electronic Tuning

The 2,3-dimethyl substitution pattern creates a sterically biased environment around the carbonyl, distinguishing this isomer from the 2,6-dimethyl and unsubstituted analogs. Combined with the polarity-modulating dioxolane ring, this scaffold could serve as a calibrated probe for studying steric-electronic effects in photochemical hydrogen-abstraction reactions, analogous to those reported for 6-benzoyl-1,3-benzodioxolane (BBDO) photoinitiators [1]. However, no compound-specific photochemical data exist to quantify relative initiation efficiency.

Reference Standard for Positional Isomer Discrimination

Given the commercial availability of multiple positional isomers (e.g., 2,3-dimethyl-3'-dioxolanyl, 2,5-dimethyl-4'-dioxolanyl, 2,6-dimethyl-3'-dioxolanyl benzophenones), CAS 898760-16-2 can serve as a reference standard for chromatographic method development aimed at resolving closely related benzophenone-dioxolane analogs. The calculated density (1.149 g/cm³) and refractive index (1.572) provide initial parameters for method optimization, though empirical validation remains essential.

Application
Selection Property
Validation Focus
Protected ketone synthetic intermediate
Purity grade and dioxolane protecting group
Verify lot-specific purity and stability under reaction conditions
Physicochemical probe for steric/electronic tuning
2,3-dimethyl substitution pattern
Empirically confirm photochemical initiation efficiency and steric bias
Reference standard for positional isomer discrimination
Structural identity and predicted density/refractive index
Develop chromatographic method with empirical retention time validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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